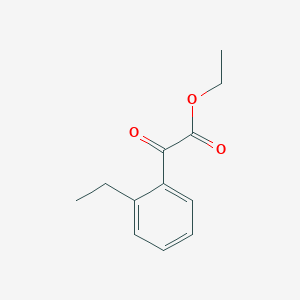

Ethyl 2-ethylbenzoylformate

Description

Significance of Benzoylformate Derivatives in Chemical Transformations

Within the broader family of α-keto esters, benzoylformate derivatives, which feature a phenyl group attached to the keto-carbonyl, hold a prominent position. These compounds are not merely synthetic intermediates but also exhibit important functional properties. For example, certain benzoylformate derivatives, like methyl benzoylformate, are used as photoinitiators in polymerization processes, initiating chemical reactions upon exposure to light. chemicalbook.comacs.org Their ability to absorb UV light and generate reactive radical species makes them essential in the rapid curing of coatings and inks. chemicalbook.com

Furthermore, benzoylformate esters are key building blocks in the synthesis of more complex molecules, including pharmaceutical and agrochemical agents. chemicalbook.com The asymmetric reduction of benzoylformate esters to produce optically active α-hydroxy esters, such as mandelic acid derivatives, is a particularly important transformation, as these products are intermediates for anti-inflammatory drugs. google.com The reactivity of the benzoylformate scaffold allows for its use in various carbon-carbon bond-forming reactions, including aldol (B89426) and Friedel-Crafts reactions, to construct chiral molecules with high stereoselectivity. nih.govsumitomo-chem.co.jp

Strategic Position of Ethyl 2-Ethylbenzoylformate in Contemporary Synthetic Methodologies

This compound is an α-keto ester characterized by an ethyl ester group and an ethyl substituent at the ortho-position (position 2) of the aromatic ring. cymitquimica.com This specific substitution pattern distinguishes it from simpler analogs like ethyl benzoylformate and methyl benzoylformate, influencing its steric and electronic properties and, consequently, its reactivity.

The strategic importance of this compound lies in its role as a versatile building block for creating sterically hindered and structurally complex molecules. cymitquimica.com The ortho-ethyl group can direct the regioselectivity of further aromatic substitution reactions and influence the stereochemical outcome of reactions at the adjacent keto-carbonyl center. General synthetic methods for α-keto esters, such as the Friedel-Crafts acylation or oxidation of corresponding precursor molecules, are applicable for its preparation. mdpi.com While specific documented reactions for this compound are not extensively detailed in dedicated studies, its reactivity can be inferred from related benzoylformate esters. It is expected to undergo reactions such as reduction of the ketone to form a secondary alcohol, and various nucleophilic additions.

Below is a table detailing the known chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₃ | cymitquimica.comnih.gov |

| Molecular Weight | 206.24 g/mol | cymitquimica.com |

| Synonyms | Ethyl 2-ethyl-α-oxobenzeneacetate; Benzeneacetic acid, 2-ethyl-α-oxo-, ethyl ester | cymitquimica.com |

| CAS Number | 951888-49-6 | cymitquimica.com |

Scope and Research Objectives within this compound Chemistry

The study of this compound opens avenues for several key research objectives, primarily centered on leveraging its unique structure for novel synthetic applications. A major area of interest is its application in asymmetric catalysis. Research could focus on the enantioselective reduction of its ketone group to produce chiral α-hydroxy esters. researchgate.net Investigating how the ortho-ethyl group influences the efficiency and stereoselectivity of various catalysts, including both organocatalysts and metal-based systems, would be a significant contribution. sumitomo-chem.co.jp

Another research direction involves exploring its photochemical behavior. nih.gov Given that benzoylformate derivatives can act as photoinitiators, studying the photolysis of this compound could lead to the development of new photoinitiating systems with tailored properties, potentially for applications in deep-layer photocuring. acs.org Furthermore, the development of novel synthetic methodologies that utilize this compound as a key starting material is a continuous objective. This includes its use in multicomponent reactions or domino reaction sequences to rapidly assemble complex molecular architectures. usask.ca The ultimate goal is to expand the synthetic chemist's toolbox, enabling the efficient and selective synthesis of valuable organic compounds.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-ethylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-9-7-5-6-8-10(9)11(13)12(14)15-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDYHRXYMNOMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300502 | |

| Record name | Ethyl 2-ethyl-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-49-6 | |

| Record name | Ethyl 2-ethyl-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-ethyl-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of Ethyl 2 Ethylbenzoylformate

Established Laboratory Synthesis Routes

Traditional laboratory methods for synthesizing α-keto esters, such as Ethyl 2-ethylbenzoylformate, typically involve well-established organic reactions. These routes, while often reliable, may sometimes be limited by factors such as substrate scope, reaction conditions, and functional group tolerance. aurigeneservices.comnih.gov

Esterification Approaches to Alpha-Keto Esters

A straightforward conceptual approach to this compound is the direct esterification of its corresponding α-keto acid, 2-ethylbenzoylformic acid. While specific literature on the esterification of this particular acid is not prevalent, the general principles of Fischer-Speier esterification are applicable. This would involve reacting 2-ethylbenzoylformic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Reaction Scheme:

The primary challenge in this approach can be the synthesis and stability of the parent α-keto acid, which can be susceptible to decarboxylation under harsh conditions.

Oxidation Protocols for Precursor Molecules

The oxidation of a suitable precursor molecule is a common and effective strategy for the synthesis of α-keto esters. organic-chemistry.org For this compound, the logical precursor would be ethyl 2-hydroxy-2-(2-ethylphenyl)acetate. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more selective modern oxidants.

Common methods for the oxidation of α-hydroxy esters to α-keto esters include the use of:

Pyridinium chlorochromate (PCC)

Dess-Martin periodinane aurigeneservices.com

Swern oxidation (oxalyl chloride, DMSO, triethylamine)

Nitroxyl radical-catalyzed aerobic oxidation, which is a greener alternative. acs.org

Reaction Scheme:

The choice of oxidant would depend on the desired scale, functional group tolerance, and environmental considerations. For instance, the chemoselective oxidation using nitroxyl radicals like AZADO with molecular oxygen as the terminal oxidant represents a more sustainable approach. acs.org

Carbonylation and Related C-C Bond Forming Reactions

Carbon-carbon bond forming reactions provide a powerful means to construct the carbon skeleton of this compound.

Friedel-Crafts Acylation:

One of the most direct methods for the synthesis of aryl α-keto esters is the Friedel-Crafts acylation of an aromatic compound with an acylating agent derived from oxalic acid. mdpi.comsigmaaldrich.com In this case, ethylbenzene could be acylated with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

A significant challenge in this reaction is controlling the regioselectivity of the acylation on the ethylbenzene ring, as it can lead to a mixture of ortho, meta, and para isomers.

Grignard Reagent Addition to Diethyl Oxalate:

Another classical C-C bond formation approach involves the reaction of a Grignard reagent with diethyl oxalate. tandfonline.comgoogle.com The Grignard reagent, 2-ethylphenylmagnesium bromide, can be prepared from 2-bromoethylbenzene and magnesium metal. The subsequent reaction with diethyl oxalate would yield the desired product after an aqueous workup.

Reaction Scheme:

Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to prevent the addition of a second equivalent of the Grignard reagent to the keto group of the product.

Development of Novel and Sustainable Synthetic Protocols

Recent advancements in organic synthesis have focused on the development of more sustainable and efficient methodologies, including catalytic and continuous flow processes.

Catalytic Synthesis Routes

The development of catalytic methods for the synthesis of α-keto esters is highly desirable to improve efficiency and reduce waste.

Palladium-Catalyzed Carbonylation:

Transition-metal-catalyzed carbonylation reactions are a powerful tool for the synthesis of carbonyl compounds. mdpi.com A plausible route to this compound would involve the palladium-catalyzed carbonylation of 1-bromo-2-ethylbenzene in the presence of carbon monoxide and ethanol.

Reaction Scheme:

This approach offers high atom economy but may require specialized high-pressure equipment for handling carbon monoxide gas. nih.gov Recent developments have focused on using CO surrogates to avoid the direct handling of toxic CO gas. nih.gov

Catalytic Oxidation:

As mentioned in section 2.1.2, catalytic oxidation methods are gaining prominence. The use of a catalytic amount of a nitroxyl radical, such as TEMPO or AZADO, in conjunction with a co-oxidant like sodium hypochlorite or molecular oxygen, provides a greener and more efficient alternative to stoichiometric inorganic oxidants for the conversion of ethyl 2-hydroxy-2-(2-ethylphenyl)acetate to the target α-keto ester. acs.org

Continuous Flow Chemistry Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgmt.com The application of flow chemistry to the synthesis of fine chemicals and active pharmaceutical ingredients is a rapidly growing field. rsc.org

While a specific continuous flow synthesis of this compound has not been reported, the established laboratory syntheses can be adapted to a flow regime. For example, the oxidation of ethyl 2-hydroxy-2-(2-ethylphenyl)acetate could be performed in a flow reactor packed with a solid-supported oxidizing agent. This would simplify product purification, as the excess reagent and byproducts would be retained on the solid support.

A continuous flow setup could also be envisioned for the Grignard reaction, allowing for precise control of the addition rate and temperature, thereby minimizing the formation of the double-addition byproduct. The inherent safety benefits of flow chemistry are particularly advantageous when dealing with highly reactive intermediates like Grignard reagents. mt.com

The development of a continuous flow process for the synthesis of α-ketoesters has been reported, demonstrating the feasibility of this technology for this class of compounds. nih.govresearchgate.netcore.ac.uk Such a process could be adapted for the synthesis of this compound, potentially leading to a more efficient and safer manufacturing process.

Data Tables

Table 1: Comparison of Established Laboratory Synthesis Routes for α-Keto Esters This table presents a general comparison of common laboratory methods for the synthesis of aryl α-keto esters, which are applicable to this compound.

| Synthetic Route | Precursors | Key Reagents | General Yields | Advantages | Disadvantages |

| Esterification | α-Keto acid, Alcohol | Strong acid catalyst | Moderate to High | Conceptually simple | Precursor α-keto acid may be unstable |

| Oxidation | α-Hydroxy ester | Various oxidants (PCC, Dess-Martin, Swern) | Good to Excellent | Readily available precursors | Use of stoichiometric, often toxic, oxidants |

| Friedel-Crafts Acylation | Arene, Oxalyl chloride derivative | Lewis acid (e.g., AlCl₃) | Moderate | Direct C-C bond formation | Regioselectivity issues, stoichiometric Lewis acid |

| Grignard Reaction | Aryl halide, Diethyl oxalate | Magnesium, Diethyl oxalate | Good | Versatile C-C bond formation | Potential for double addition |

Table 2: Overview of Novel and Sustainable Synthetic Protocols for α-Keto Esters This table provides an overview of modern synthetic approaches that could be applied to the synthesis of this compound, emphasizing sustainability and efficiency.

| Protocol | General Approach | Potential Advantages | Challenges |

| Catalytic Synthesis | Use of a catalyst (e.g., Palladium, Nitroxyl radical) to promote the reaction. | Reduced waste, higher efficiency, milder reaction conditions. | Catalyst cost and stability, potential for catalyst poisoning. |

| Continuous Flow Chemistry | Performing the reaction in a continuous stream rather than a batch. | Enhanced safety, improved control over reaction parameters, ease of scalability, potential for automation. | Initial setup cost, potential for channel clogging. |

Exploration of Green Solvents and Reagent Systems

The synthesis of α-keto esters, including this compound, traditionally relies on methods like the Friedel-Crafts acylation. mdpi.comrsc.org However, these conventional routes often employ stoichiometric amounts of Lewis acids and volatile, hazardous organic solvents, leading to significant environmental waste. rsc.orgacs.org In alignment with the principles of green chemistry, recent research has focused on developing more sustainable synthetic pathways that minimize or eliminate the use of such harmful substances. humanjournals.comderpharmachemica.com This exploration involves the use of environmentally benign solvents and alternative, more efficient reagent systems.

A significant advancement in this area is the application of Deep Eutectic Solvents (DES) as dual-function catalysts and green solvents. rsc.org A notable example is a DES formed between choline chloride and zinc chloride, which has been effectively used in Friedel-Crafts acylations. rsc.orgrsc.org These solvents are advantageous due to their low cost, high purity, non-toxicity, and biodegradability. rsc.org Furthermore, the use of DES in conjunction with microwave irradiation can dramatically reduce reaction times while maintaining high product yields. rsc.org The reusability of these catalytic systems for multiple cycles without significant loss of activity makes them ideal for industrial applications. rsc.org

The development of metal- and halogen-free reagent systems presents another key strategy for greening the synthesis of aryl ketones. acs.org Methanesulfonic anhydride, for instance, has been successfully utilized to promote Friedel-Crafts acylation reactions. This approach is particularly noteworthy as it circumvents the need for traditional metal-based Lewis acids and chlorinated solvents, thereby producing minimal waste that contains no metallic or halogenated components. acs.org

Biocatalysis also emerges as a powerful tool for the green synthesis of chemical intermediates. nih.gov The use of enzymes offers high selectivity under mild reaction conditions, which can reduce the formation of by-products and decrease energy consumption compared to traditional chemical processes. nih.gov While specific biocatalytic routes for this compound are not extensively detailed, the enzymatic synthesis of various esters and related chiral compounds is well-established, highlighting the potential for developing enzymatic processes for α-keto ester production. nih.govresearchgate.net

Below are data tables summarizing findings from research into greener synthetic methodologies relevant to the preparation of aryl α-keto esters.

Table 1: Performance of a Deep Eutectic Solvent in a Model Friedel-Crafts Acylation

This table illustrates the effectiveness of a recyclable Deep Eutectic Solvent (DES) system in a representative acylation reaction, which is a key step in the synthesis of compounds like this compound.

| Aromatic Substrate | Acylating Agent | Catalyst/Solvent System | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Anisole | Acetic Anhydride | [CholineCl][ZnCl2]3 | Microwave Irradiation | High | rsc.orgresearchgate.net |

Table 2: Comparison of Traditional vs. Green Reagent Systems for Acylation

This table provides a comparative overview of the environmental and efficiency aspects of traditional Lewis acids versus a greener, metal-free alternative.

| Parameter | Traditional System (e.g., AlCl3) | Green System (Methanesulfonic Anhydride) | Reference |

|---|---|---|---|

| Catalyst Type | Metal Halide (Lewis Acid) | Metal- and Halogen-Free | acs.org |

| Stoichiometry | Often > stoichiometric amounts | Promoter | rsc.orgacs.org |

| By-products | Metallic and halogenated waste | Minimal, non-metallic waste | acs.org |

| Solvent | Volatile Organic Compounds (e.g., Dichloromethane) | Can be used with less hazardous co-solvents or neat | acs.org |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Ethylbenzoylformate

Nucleophilic Addition Reactions at the Keto Carbonyl

The keto carbonyl group in Ethyl 2-ethylbenzoylformate is a primary site for nucleophilic attack due to the polarization of the carbon-oxygen double bond, which renders the carbon atom electrophilic. The adjacent ester group and the 2-ethylphenyl group modulate the reactivity of this carbonyl.

Organometallic Reagent Additions

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily add to the keto carbonyl of α-keto esters. In the case of this compound, the reaction with an organometallic reagent is expected to proceed via a 1,2-addition to the ketone functionality.

The general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic keto-carbonyl carbon. This results in the formation of a tetrahedral intermediate. Subsequent protonation during aqueous workup yields a tertiary alcohol. It is important to note that with α-keto esters, the reaction is generally selective for the ketone carbonyl over the ester carbonyl, as ketones are more reactive towards nucleophiles than esters.

A common observation in the reaction of esters with excess Grignard reagents is a double addition, leading to a tertiary alcohol. However, with α-keto esters, the initial product of addition to the keto group is a tertiary alkoxide, which upon workup gives the corresponding α-hydroxy ester.

Table 1: Predicted Products of Organometallic Addition to this compound

| Organometallic Reagent | Predicted Product |

| Methylmagnesium bromide (CH₃MgBr) | Ethyl 2-(2-ethylphenyl)-2-hydroxypropanoate |

| Phenyllithium (C₆H₅Li) | Ethyl 2-(2-ethylphenyl)-2-hydroxy-2-phenylacetate |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | Ethyl 2-(2-ethylphenyl)-2-hydroxybutanoate |

Reductions and Stereo-controlled Approaches

The reduction of the keto group in α-keto esters is a well-established transformation that leads to the formation of α-hydroxy esters, which are valuable chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The reduction of this compound would yield ethyl 2-(2-ethylphenyl)-2-hydroxyacetate.

Significant research has been conducted on the enantioselective reduction of the parent compound, ethyl benzoylformate, to produce chiral ethyl mandelate. These studies provide a framework for understanding the potential for stereo-controlled reductions of this compound.

For instance, the enantioselective hydrogenation of ethyl benzoylformate has been achieved using heterogeneous catalysts, such as platinum on alumina (B75360) (Pt/Al₂O₃), modified with chiral alkaloids like cinchonidine. rsc.org The presence of the chiral modifier creates a chiral environment around the catalyst's active sites, leading to the preferential formation of one enantiomer of the corresponding α-hydroxy ester. The enantiomeric excess and reaction rate in these systems are influenced by factors such as modifier concentration and reaction temperature. rsc.org

Biocatalytic reductions also offer a powerful method for the stereoselective synthesis of α-hydroxy esters. Enzymes such as short-chain dehydrogenases/reductases have been employed for the enantioselective reduction of ethyl benzoylformate to ethyl (S)-mandelate. evitachem.com These enzymatic reactions often exhibit high enantioselectivity under mild reaction conditions.

Table 2: Examples of Catalytic Systems for the Enantioselective Reduction of Ethyl Benzoylformate

| Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| Pt/Al₂O₃ with (-)-cinchonidine | (R)-ethyl mandelate | Up to 85% | rsc.org |

| Short-chain dehydrogenase/reductase | (S)-ethyl mandelate | High | evitachem.com |

Note: This table presents data for the reduction of ethyl benzoylformate, a close structural analog of this compound.

Condensation Reactions with Heteroatom Nucleophiles

The keto carbonyl of this compound is also susceptible to condensation reactions with heteroatom nucleophiles, such as primary amines and their derivatives (e.g., hydroxylamine, hydrazine). These reactions typically involve the initial nucleophilic addition to the carbonyl group to form a tetrahedral intermediate, followed by dehydration to yield a product with a carbon-nitrogen double bond (an imine or its derivative).

For example, the reaction of an α-keto ester with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a hydrazone. The reaction of ethyl benzoate (B1203000) with hydrazine is a known method for the synthesis of benzoyl hydrazide. While this reaction occurs at the ester carbonyl, it demonstrates the reactivity of similar substrates with hydrazine.

The specific outcome of the reaction of this compound with heteroatom nucleophiles would depend on the reaction conditions and the nature of the nucleophile.

Reactivity at the Alpha-Carbon Center

The α-carbon of this compound, situated between the keto and ester carbonyl groups, does not bear any hydrogen atoms. Therefore, it is not amenable to reactions that proceed via enolate formation through deprotonation at this position. The discussion of enolate chemistry, alkylation, halogenation, and chalcogenation processes at the α-carbon is therefore not applicable to this specific molecule.

No Published Data Available for the

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research data concerning the specific chemical reactivity and mechanistic investigations of This compound as outlined in the requested article structure. The search included inquiries into pericyclic and cycloaddition reactions, rearrangement and fragmentation pathways, and detailed mechanistic elucidations such as transition state characterization, reaction coordinate analysis, and isotopic labeling investigations.

Despite the existence of a chemical identifier for this compound, dedicated studies on its reaction mechanisms and synthetic applications appear to be absent from the public domain. Research on related compounds, such as other benzoylformate esters, does exist but does not provide the specific data required to construct a scientifically accurate article focused solely on this compound. Adherence to the strict instructional guidelines of the request precludes the inclusion of information on analogous compounds.

Therefore, the generation of a thorough and informative article with detailed research findings, data tables, and mechanistic insights for this compound is not possible at this time due to the lack of primary scientific literature on the subject.

Strategic Applications of Ethyl 2 Ethylbenzoylformate As a Versatile Synthetic Building Block

Construction of Complex Carbon Frameworks

The construction of intricate carbon skeletons is a cornerstone of modern organic synthesis, enabling the creation of complex molecules with valuable properties. Methodologies such as multi-component, cascade, and domino reactions are prized for their efficiency and atom economy in achieving this goal.

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. These reactions are highly convergent and offer a rapid route to molecular complexity.

While no specific multi-component reactions involving Ethyl 2-ethylbenzoylformate have been reported, its structure, featuring a keto group and an ester functionality, suggests potential for its inclusion in well-known MCRs. For instance, it could theoretically act as the carbonyl component in reactions like the Biginelli or Hantzsch syntheses, which typically utilize β-dicarbonyl compounds.

Table 1: Potential Multi-component Reactions for this compound (Theoretical)

| Reaction Name | Reactant Type for this compound | Potential Product Class |

|---|---|---|

| Biginelli Reaction | Carbonyl Component | Dihydropyrimidinones |

| Hantzsch Pyridine Synthesis | Carbonyl Component | Dihydropyridines |

| Passerini Reaction | Carbonyl Component | α-Acyloxy carboxamides |

This table is a theoretical projection and is not based on published experimental data.

Cascade and domino reactions involve a series of intramolecular or intermolecular transformations that occur sequentially in a single synthetic operation without the isolation of intermediates. These processes are highly efficient in building complex molecular architectures from simple precursors.

The reactivity of the carbonyl and ester groups in this compound could potentially initiate or participate in cascade sequences. For example, a reaction at the carbonyl group could be followed by a cyclization involving the ethylbenzoyl moiety. However, the scientific literature does not currently provide any specific examples of cascade or domino reactions that utilize this compound.

Precursor for Diverse Heterocyclic Compounds

Heterocyclic compounds are integral to medicinal chemistry, materials science, and agrochemicals. The development of efficient synthetic routes to these scaffolds is a major focus of chemical research.

Nitrogen-containing heterocycles are among the most important classes of organic compounds, with a vast array of biological activities.

The synthesis of nitrogen heterocycles often involves the reaction of carbonyl compounds with nitrogen-containing nucleophiles. This compound, with its ketone functionality, could theoretically serve as a precursor to various nitrogen heterocycles. For example, condensation with hydrazines could yield pyrazoles, while reaction with amidines could lead to pyrimidines. The Friedländer annulation, a classic method for quinoline synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While plausible, there are no documented instances of this compound being used in these transformations.

Oxygen-containing heterocycles are prevalent in natural products and pharmaceuticals. The Paal-Knorr furan synthesis, for instance, involves the cyclization of 1,4-dicarbonyl compounds. While this compound is not a 1,4-dicarbonyl, its functional groups could potentially be modified to generate a suitable precursor for such cyclizations. However, no direct methods for the synthesis of oxygen-containing heterocycles from this compound have been reported.

Sulfur and phosphorus-containing heterocycles have unique chemical and biological properties. The synthesis of thiophenes, for example, can be achieved through the reaction of 1,4-dicarbonyls with a sulfur source (Paal-Knorr thiophene synthesis). Similar to oxygen heterocycles, the direct application of this compound in these syntheses is not found in the current literature. The synthesis of phosphorus heterocycles often involves specialized organophosphorus reagents, and there is no indication that this compound has been employed as a starting material in this context.

Role in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of a single enantiomer of a chiral molecule. This control is paramount in fields such as medicinal chemistry, where the physiological activity of a drug can be dependent on its stereochemistry. Key strategies in asymmetric synthesis include the use of chiral auxiliaries and catalytic enantioselective and diastereoselective methods. While this compound has not been explicitly studied in these contexts, its structure as a prochiral α-ketoester suggests it could be a viable substrate for a range of stereoselective reactions.

Chiral Auxiliary-Mediated Stereoselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. This strategy has been widely applied to α-ketoesters for the synthesis of chiral α-hydroxy esters.

While no studies have specifically employed this compound with chiral auxiliaries, one could envision its derivatization with common auxiliaries, such as Evans' oxazolidinones or Oppolzer's sultams, to control the addition of nucleophiles to the ketone carbonyl. The steric bulk of the 2-ethylphenyl group would likely play a significant role in the facial selectivity of such additions.

Table 1: Potential Chiral Auxiliary-Mediated Reactions with this compound

| Reaction Type | Potential Chiral Auxiliary | Expected Product Stereochemistry |

| Nucleophilic Addition | Evans' Oxazolidinone | Dependent on auxiliary and reagent |

| Reduction | Oppolzer's Sultam | Controlled by the auxiliary's directing group |

| Grignard Reaction | (R)- or (S)-2-amino-1,1-diphenyl-1-propanol | Enantioselective formation of tertiary alcohols |

Note: This table is hypothetical and based on the known reactivity of other α-ketoesters.

Enantioselective and Diastereoselective Catalysis

Catalytic asymmetric reactions offer a more atom-economical approach to stereoselective synthesis. Chiral catalysts, typically metal complexes with chiral ligands or organocatalysts, can generate chiral products in high enantiomeric excess from prochiral starting materials. The reduction of α-ketoesters to chiral α-hydroxy esters is a well-established transformation in this field.

The asymmetric reduction of the ketone in this compound could theoretically be achieved using a variety of catalytic systems. For instance, chiral ruthenium or rhodium complexes with ligands like BINAP have been shown to be highly effective for the hydrogenation of similar substrates. Similarly, organocatalysts, such as those based on proline or chiral phosphoric acids, could potentially catalyze nucleophilic additions to the carbonyl group with high stereoselectivity.

Table 2: Potential Catalytic Asymmetric Reactions Involving this compound

| Reaction Type | Catalyst System | Potential Outcome |

| Asymmetric Hydrogenation | [RuCl₂(BINAP)]₂ / H₂ | Enantioselective formation of Ethyl 2-ethylmandelate |

| Asymmetric Aldol (B89426) Reaction | Proline or its derivatives | Diastereo- and enantioselective C-C bond formation |

| Asymmetric Michael Addition | Chiral Phosphoric Acid | Enantioselective 1,4-addition to α,β-unsaturated systems |

Note: This table is hypothetical and based on established catalytic methods for other α-ketoesters.

Contributions to Methodological Organic Synthesis

The development of new synthetic methods is crucial for advancing the field of organic chemistry. While this compound has not been the subject of specific methodological studies, its potential as a versatile building block is clear. Its α-ketoester functionality allows for a wide range of transformations, including but not limited to:

Reductions: Access to chiral α-hydroxy esters.

Oxidations: Potential for oxidative cleavage to form other functional groups.

Nucleophilic Additions: Formation of tertiary alcohols with the creation of a new stereocenter.

Wittig-type Reactions: Synthesis of α,β-unsaturated esters.

Enolate Chemistry: Use as an electrophile in reactions with enolates.

Future research into the reactivity of this compound could lead to the development of novel synthetic methodologies, particularly in the realm of asymmetric synthesis. The unique steric and electronic properties conferred by the 2-ethylphenyl group may lead to unexpected and useful reactivity patterns.

Synthesis and Reactivity Profiling of Structural Derivatives and Analogues of Ethyl 2 Ethylbenzoylformate

Modifications of the Ester Moiety

The ethyl ester group in ethyl 2-ethylbenzoylformate can be readily modified through standard chemical transformations to yield a variety of analogues. These modifications are primarily achieved through transesterification or by hydrolysis followed by re-esterification with a different alcohol.

Synthesis of Alkyl Ester Analogues:

Mthis compound: Substitution of the ethyl group with a methyl group can be accomplished by reacting the parent compound with methanol in the presence of an acid or base catalyst. Procedures for synthesizing methyl esters of similar benzoylformate compounds are well-established. For instance, methyl benzoylformate can be prepared by esterifying benzoylformic acid with methanol. orgsyn.org

tert-Butyl 2-ethylbenzoylformate: The introduction of a bulky tert-butyl group can be achieved using tert-butanol. Specialized methods, such as using di-tert-butyl dicarbonate ((Boc)2O) as the tert-butyl source, can facilitate this transformation, often under mild conditions. rsc.org

The nature of the alkyl group in the ester moiety influences the reactivity of the derivative primarily through steric effects. The carbonyl carbon of the ester is a key reactive site for nucleophilic attack. As the size of the alkyl group increases from methyl to ethyl to tert-butyl, steric hindrance around this carbonyl carbon also increases. This increased bulkiness can impede the approach of nucleophiles, leading to a decrease in reaction rates for processes like hydrolysis or amidation.

Interactive Table: Steric Influence of Ester Alkyl Group on Reactivity

| Ester Derivative | Alkyl Group | Relative Steric Hindrance | Predicted Reactivity toward Nucleophiles |

| Mthis compound | Methyl | Low | High |

| This compound | Ethyl | Moderate | Moderate |

| tert-Butyl 2-ethylbenzoylformate | tert-Butyl | High | Low |

Substituent Effects on the Phenyl Ring and Their Influence on Reactivity

Influence of Electron-Withdrawing and Electron-Donating Groups:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or halo (-Cl, -Br) groups are electron-withdrawing. They decrease the electron density on the phenyl ring, making the carbonyl carbons more electron-deficient and thus more susceptible to nucleophilic attack. msu.edu For example, the synthesis of ethyl 4-nitrobenzoate from 4-nitrobenzoic acid demonstrates a common method for introducing a nitro group onto a similar aromatic ester structure. scirp.org The enhanced reactivity of chlorine-substituted benzoquinone derivatives towards thiols further illustrates this principle. nih.gov

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3) or methyl (-CH3) groups are electron-donating. They increase the electron density on the phenyl ring, which slightly reduces the electrophilicity of the carbonyl carbons and can decrease the rate of nucleophilic attack. studymind.co.uk

These electronic effects can be quantified and predicted using Hammett plots, which correlate reaction rates with substituent constants (σ).

Interactive Table: Electronic Effects of Phenyl Substituents on Reactivity

| Substituent (Position) | Electronic Effect | Influence on Carbonyl Electrophilicity | Predicted Reactivity toward Nucleophiles |

| -NO2 (para) | Strong Electron-Withdrawing | Increased | High |

| -Cl (para) | Moderate Electron-Withdrawing | Increased | Moderate-High |

| -H (unsubstituted) | Neutral | Baseline | Moderate |

| -CH3 (para) | Weak Electron-Donating | Decreased | Moderate-Low |

| -OCH3 (para) | Strong Electron-Donating | Decreased | Low |

Introduction and Stereochemical Control of Chiral Centers in Derivatives

The introduction of chiral centers into derivatives of this compound opens up the possibility of creating stereoisomers with distinct biological and chemical properties. The α-keto group is a prime target for asymmetric reduction to form a chiral α-hydroxy ester.

Strategies for Stereochemical Control:

Chiral Catalysts: Asymmetric synthesis can be achieved using chiral catalysts that facilitate the enantioselective transformation of a prochiral starting material. For instance, the asymmetric reduction of methyl benzoylformate to (S)-methyl mandelate has been accomplished with high enantiomeric excess using a chiral NADH model compound. researchgate.net Similarly, chiral Cinchona alkaloid derivatives have been used as catalysts for the stereoselective α-chlorination of β-keto esters, demonstrating the potential for introducing chirality at the α-position. acs.orgnih.gov

Enzymatic Reactions: Biocatalysts, such as enzymes, are highly effective in promoting stereoselective reactions. Benzoylformate decarboxylase, for example, can catalyze asymmetric C-C bond formation reactions. metu.edu.tr Reductions of α-keto esters using microorganisms like Chlorella sorokiniana have been shown to produce chiral alcohols with very high enantiomeric excess, and the stereochemical outcome can sometimes be controlled by the reaction conditions. nih.gov

Chiral Auxiliaries: Another approach involves covalently attaching a chiral auxiliary to the substrate molecule. This auxiliary directs the stereochemical course of a subsequent reaction and is then removed. This strategy has been successfully employed in the asymmetric synthesis of chiral cyclopropane carboxaldehydes. rsc.org

The choice of method depends on the desired stereochemical outcome (i.e., the specific enantiomer or diastereomer) and the compatibility of the reaction conditions with the substrate.

Comparative Reactivity Studies of Key Derivatives

Comparative studies of the synthesized derivatives provide valuable insights into how structural modifications affect chemical reactivity. These studies often involve kinetic measurements to determine reaction rates under controlled conditions.

A notable example is the investigation of para-substituted (halomethyl)benzoylformates as substrates for the enzyme benzoylformate decarboxylase. nih.gov This study revealed significant differences in reactivity based on the halogen substituent.

Key Findings from Comparative Studies:

The fluoro analogue acted as a normal substrate, with kinetic parameters (Km and turnover number) similar to the unsubstituted benzoylformate. nih.gov

The bromo analogue, in contrast, was a potent competitive inhibitor of the enzyme. nih.gov

The chloro analogue exhibited intermediate behavior, partitioning between acting as a substrate and an inhibitor. nih.gov

These differences in reactivity were attributed to the leaving group potential of the halogen, which influences the fate of the analogue in the enzyme's active site. nih.gov

Interactive Table: Comparative Reactivity of para-(Halomethyl)benzoylformate Analogues

| Derivative | Role | Km (µM) | Turnover (s⁻¹) | Ki (µM) |

| Benzoylformate (Reference) | Substrate | 340 | 81 | - |

| p-(Fluoromethyl)benzoylformate | Substrate | 190 | 20 | - |

| p-(Chloromethyl)benzoylformate | Substrate/Inhibitor | 21 (apparent) | - | - |

| p-(Bromomethyl)benzoylformate | Competitive Inhibitor | - | - | 0.3 |

Data sourced from a study on benzoylformate decarboxylase. nih.gov

These findings underscore how subtle changes in the molecular structure, whether in the ester moiety or on the phenyl ring, can lead to profound differences in chemical and biochemical reactivity.

Catalytic Roles and Transformations Involving Ethyl 2 Ethylbenzoylformate

Ethyl 2-Ethylbenzoylformate as a Substrate in Catalytic Reactions

There is a lack of specific studies in the scientific literature that utilize this compound as a substrate in catalytic reactions. The following subsections explore potential, yet currently undocumented, catalytic transformations based on the reactivity of similar molecules.

Metal-Catalyzed Cross-Coupling and Functionalization

No specific examples of metal-catalyzed cross-coupling or functionalization reactions involving this compound have been documented in peer-reviewed literature. In principle, the aromatic ring of this compound could be a target for C-H activation and subsequent functionalization. Palladium-catalyzed ortho-alkylation of benzoic acids has been reported, which provides a potential, though unproven, route for the synthesis of such compounds or their further modification. nih.govnih.gov

Cross-coupling reactions are a cornerstone of modern organic synthesis, and various aromatic esters have been successfully employed as substrates. chemicalbook.comresearchgate.netgoogle.comnih.govmit.edu For instance, nickel-catalyzed cross-coupling reactions of aryl esters have been developed. google.com Should this compound be subjected to similar conditions, one might hypothesize a coupling reaction at the aromatic ring, though the presence of the ortho-ethyl group and the α-ketoester functionality would likely influence the reactivity and regioselectivity.

Hypothetical Metal-Catalyzed Cross-Coupling Reactions

| Coupling Partners | Catalyst System (Hypothetical) | Potential Product |

| Arylboronic acid | Pd(OAc)2 / Ligand | Arylated this compound |

| Alkyl Grignard reagent | Fe-based catalyst | Alkylated this compound |

| Terminal alkyne | Cu(I) catalyst | Alkynylated this compound |

Exploration of this compound-Derived Ligands in Homogeneous Catalysis

There are no published studies on the synthesis or application of ligands derived from this compound for homogeneous catalysis. The synthesis of such ligands would likely involve chemical modification of the parent molecule to incorporate donor atoms (e.g., phosphorus, nitrogen, or oxygen) capable of coordinating to a metal center. The ortho-ethyl group could potentially provide steric bulk that might influence the selectivity of catalytic reactions employing such hypothetical ligands. Without experimental data, any discussion of their efficacy or potential applications remains speculative.

Potential in Heterogeneous Catalysis Systems

Currently, there is no available research on the use of this compound or its derivatives in heterogeneous catalysis systems. One could envision its immobilization on a solid support, such as silica (B1680970) or a polymer, to create a heterogeneous catalyst or catalyst precursor. For example, a derivative of this compound could be anchored to a support and then metalated to form a solid-supported catalyst. Such a system could potentially offer advantages in terms of catalyst recovery and reuse. However, this is a purely hypothetical application, and no such materials have been reported in the literature.

Photochemistry and Photophysical Investigations of Ethyl 2 Ethylbenzoylformate

Photoreactivity and Photolytic Pathways

The photoreactivity of esters of benzoylformic acid is primarily dictated by the electronic transitions of the carbonyl chromophore. Upon absorption of ultraviolet light, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this state, it can undergo intersystem crossing to a more stable triplet state (T₁). The subsequent reactions of the excited triplet state are of primary interest in the photochemistry of these compounds.

A major deactivation pathway for the triplet excited state of alkyl benzoylformates containing γ-hydrogen atoms is the Norrish Type II reaction. rsc.org This intramolecular reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. In the case of Ethyl 2-ethylbenzoylformate, the γ-hydrogens are located on the ethyl group of the ester moiety.

The 1,4-biradical can then undergo one of two primary competing reactions:

Fragmentation (β-scission): This pathway leads to the cleavage of the bond between the α- and β-carbon atoms, resulting in the formation of an enol and an alkene. The enol will subsequently tautomerize to the corresponding carbonyl compound.

Intramolecular recombination: The two radical centers of the biradical can combine to form a substituted cyclobutanol (B46151). This process is also known as the Norrish-Yang reaction.

Product studies on related alkyl benzoylformates have indicated that the decay of the 1,4-biradical can be complex, potentially involving several competing reactions. rsc.org These competing pathways can lead to the formation of highly absorbing byproducts, which may act as quenchers and affect the quantum yield of the primary photochemical process. rsc.org Therefore, it is often necessary to determine quantum yields under conditions of "zero conversion" to obtain accurate measurements. rsc.org

Excited State Dynamics and Energy Transfer Processes

The dynamics of the excited states of this compound can be investigated using techniques such as laser flash photolysis. This technique allows for the direct observation of transient species, such as triplet excited states and radicals, on very short timescales.

For alkyl esters of benzoylformic acid, the triplet excited state is a key intermediate in their photochemistry. The lifetime of this triplet state is a crucial parameter that influences the efficiency of subsequent photochemical reactions. Laser flash photolysis studies on a series of alkyl benzoylformates have provided insights into their triplet lifetimes. rsc.org While specific data for this compound is not available, the trend observed for related, unsubstituted esters provides a valuable reference.

| Alkyl Benzoylformate | Triplet Lifetime (τ) in ns |

|---|---|

| Methyl Benzoylformate | 670 |

| Ethyl Benzoylformate | 500 |

| Isopropyl Benzoylformate | 310 |

Table 1: Representative triplet lifetimes for various alkyl benzoylformates in a 1:4 chlorobenzene: n-heptane solution at 298 K. rsc.org This data is for the unsubstituted benzoylformate series and is presented here as a proxy due to the lack of specific data for this compound.

The data in Table 1 shows a decrease in triplet lifetime as the substitution on the alkyl portion of the ester increases. This trend is consistent with the Norrish Type II reaction being a major deactivation pathway, as the rate of γ-hydrogen abstraction can be influenced by the structure of the alkyl group. For this compound, the presence of the 2-ethyl group on the benzoyl ring may also influence the excited state dynamics, potentially through steric or electronic effects, although specific studies are lacking.

Energy transfer processes can also play a role in the deactivation of the excited states of this compound. In the presence of a suitable quencher molecule with a lower triplet energy, the excited triplet state of the benzoylformate can transfer its energy to the quencher, returning to its ground state. This process can be used to determine the triplet energy of the benzoylformate and to probe the mechanisms of its photochemical reactions.

Applications of Photochemistry in Synthetic Transformations

The photochemical reactions of carbonyl compounds, particularly the Norrish Type II reaction, have found applications in organic synthesis. The ability to form carbon-carbon bonds (in the case of cyclization) or to cleave carbon-carbon bonds (in the case of fragmentation) under mild, photolytic conditions makes these reactions synthetically valuable.

For this compound, the Norrish Type II reaction could potentially be utilized in synthetic transformations. For instance, the intramolecular cyclization pathway could lead to the formation of a cyclobutanol derivative, which could serve as a building block for more complex molecules. The fragmentation pathway, on the other hand, could be employed as a method for the generation of enols and alkenes under specific conditions.

While the synthetic utility of the photochemistry of this compound itself has not been extensively explored in the literature, the principles established for related carbonyl compounds suggest potential avenues for its application in the synthesis of complex organic molecules.

Advanced Spectroscopic and Computational Methodologies for Characterizing Ethyl 2 Ethylbenzoylformate Chemistry

High-Resolution NMR Spectroscopy for Structural and Mechanistic Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Through the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom in Ethyl 2-ethylbenzoylformate can be established.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic surroundings (chemical shift). For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the two different ethyl groups (one on the ring and one in the ester), and the methylene (B1212753) protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of attached atoms. Notably, the carbonyl carbons of the ketone and ester functional groups are expected to appear far downfield (160-200 ppm) due to significant deshielding.

By integrating data from both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), a complete structural assignment can be made. Furthermore, NMR is pivotal in mechanistic studies, allowing for the tracking of reactants, intermediates, and products to elucidate reaction pathways.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS) in a standard solvent like CDCl₃. Actual values may vary.

¹H NMR Predictions| Protons | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Aromatic (4H) | 4 | 7.2 - 7.8 | Multiplet (m) | - |

| Ester -CH₂- | 2 | ~4.4 | Quartet (q) | ~7.1 |

| Ring -CH₂- | 2 | ~2.8 | Quartet (q) | ~7.5 |

| Ester -CH₃ | 3 | ~1.4 | Triplet (t) | ~7.1 |

| Ring -CH₃ | 3 | ~1.2 | Triplet (t) | ~7.5 |

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| Ketone C=O | ~195 |

| Ester C=O | ~165 |

| Aromatic C (quaternary, substituted) | 130 - 145 |

| Aromatic C-H | 125 - 135 |

| Ester O-CH₂ | ~62 |

| Ring -CH₂- | ~25 |

| Ester -CH₃ | ~14 |

X-ray Crystallography of this compound Derivatives and Complexes

X-ray crystallography provides the definitive, three-dimensional atomic arrangement of a molecule in its crystalline state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation. While a crystal structure for this compound itself is not publicly documented, analysis of its derivatives or coordination complexes would yield critical structural information.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is mathematically converted into an electron density map, from which the positions of individual atoms are inferred. For a molecule like this compound, crystallographic data would reveal the planarity of the benzoyl group, the orientation of the ethyl substituents, and the conformation of the ester moiety. Such data is invaluable for validating computational models and understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern crystal packing.

Table 2: Representative Crystallographic Data for an Ethyl Carbamate Derivative This table illustrates the type of data obtained from an X-ray diffraction experiment on a related organic molecule containing an ethyl ester group. nih.gov This is for demonstrative purposes only.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₂₁H₂₂N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 18.456 |

| c (Å) | 11.567 |

| β (°) | 112.34 |

| Volume (ų) | 1998.5 |

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 parts per million). Unlike low-resolution mass spectrometry which provides an integer mass, HRMS provides a precise mass that can be used to deduce a unique molecular formula.

For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₄O₃. The theoretically calculated monoisotopic mass can be compared to the experimentally measured value to validate its identity. In reaction monitoring, HRMS can track the consumption of reactants and the formation of products in real-time by identifying their exact masses in a complex mixture, providing crucial kinetic and mechanistic data. researchgate.net

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₃ |

| Nominal Mass | 206 amu |

| Monoisotopic Mass (Calculated) | 206.09429 Da |

Advanced Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the presence of specific bonds and for analyzing molecular conformation.

For this compound, the IR and Raman spectra would be dominated by several key features:

Carbonyl (C=O) Stretches: The molecule has two distinct carbonyl groups, the ketone and the ester. The ketone C=O stretch is typically observed around 1680-1700 cm⁻¹ (conjugated to the aromatic ring), while the ester C=O stretch appears at a higher frequency, around 1720-1740 cm⁻¹. The exact positions provide insight into conjugation and electronic effects.

C-O Stretches: Esters exhibit two characteristic C-O stretching bands, often found between 1000 and 1300 cm⁻¹. spectroscopyonline.com

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups are found just below 3000 cm⁻¹.

Analysis of these spectra, often aided by computational predictions, can help distinguish between different conformational isomers (conformers) that may exist due to rotation around single bonds.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR/Raman Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium-Strong |

| Ester C=O | Stretch | ~1730 | Strong (IR) |

| Ketone C=O | Stretch | ~1690 | Strong (IR) |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

| Ester C-O | Asymmetric Stretch | ~1250 | Strong (IR) |

Quantum Chemical Calculations

Quantum chemical calculations provide theoretical insight into molecular properties and reactivity, complementing experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. By calculating the distribution of electrons, DFT can predict molecular geometries, vibrational frequencies, and properties related to reactivity.

For this compound, DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests the molecule is more easily excited and more reactive. Furthermore, mapping the molecular electrostatic potential (MEP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. The oxygen atoms of the carbonyl groups are expected to be the most electron-rich sites.

Table 5: Conceptual DFT Calculation Outputs for this compound These are representative values illustrating the type of data generated by a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

| Property | Conceptual Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | ~ -1.8 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | ~ 4.7 eV | Indicates kinetic stability and electronic excitation energy. |

Ab initio methods are a class of quantum chemistry calculations that solve the Schrödinger equation without empirical data. These methods are particularly useful for mapping reaction pathways and calculating their energetics with high accuracy.

To study a reaction involving this compound, such as its reduction or its participation in a condensation reaction, ab initio calculations can be used to:

Optimize the geometries of reactants, products, and any intermediates.

Locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate.

Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

This information is crucial for understanding reaction mechanisms at a fundamental level and for designing more efficient synthetic routes. wayne.edu

Table 6: Conceptual Reaction Coordinate Energetics from Ab Initio Calculations Illustrative relative energies for a hypothetical reaction: this compound + Reagent → Product.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +25.0 |

| Intermediate | +5.0 |

Future Research Directions and Emerging Trends in Ethyl 2 Ethylbenzoylformate Chemistry

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and organic chemistry is set to revolutionize how synthetic routes are designed and optimized. nso-journal.org For Ethyl 2-ethylbenzoylformate, AI and machine learning (ML) offer the potential to navigate its complex reaction landscapes with greater efficiency and precision. beilstein-journals.orgnih.gov

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of novel transformations involving this compound. researchgate.netresearchgate.net These predictive models can help chemists to identify the most promising reaction conditions, such as catalysts, solvents, and temperatures, thereby reducing the need for extensive trial-and-error experimentation. duke.edu Bayesian optimization, for instance, has shown exceptional performance in fine-tuning reaction parameters with a minimal number of experiments. researchgate.net

The general workflow for ML-driven optimization of reactions involving this compound would follow a cyclical process of designing experiments, executing the reactions, collecting data, and using ML models to predict the next set of optimal conditions. beilstein-journals.org

Table 1: Potential AI and Machine Learning Applications for this compound

| Application Area | Potential Impact on this compound Chemistry |

|---|---|

| Reaction Outcome Prediction | Accurately forecast the yield and selectivity of new reactions. researchgate.net |

| Condition Optimization | Identify optimal catalysts, solvents, and temperatures with fewer experiments. duke.edu |

| Retrosynthetic Analysis | Discover novel and more efficient synthetic routes. acs.orgengineering.org.cn |

| High-Throughput Screening | Virtually screen for potential applications and new derivatives. |

Novel Applications in Materials Science

The unique chemical structure of this compound, featuring both a keto and an ester functional group, makes it a promising precursor for the synthesis of specialized polymers and functional molecules in materials science. mdpi.com The reactivity of the ketone group, in particular, opens up avenues for creating novel polymer architectures. nih.govwikipedia.org

One emerging area of interest is the use of keto-functionalized molecules as versatile scaffolds for polymer side-chain conjugation. nih.gov this compound could be incorporated into a polymer backbone, with the ketone group serving as a handle for subsequent modification. This would allow for the attachment of various functional moieties, leading to the development of materials with tailored properties for applications in drug delivery, coatings, and advanced manufacturing.

The synthesis of polymers with reactive ketone side-chains, followed by conjugation with aminooxy compounds, is a promising strategy. nih.govresearchgate.net This approach could be adapted for this compound-derived polymers to create materials with specific functionalities.

Table 2: Potential Applications of this compound in Materials Science

| Potential Application | Description |

|---|---|

| Polymer Precursor | Serve as a monomer for the synthesis of polymers with reactive ketone side-chains. nih.govwikipedia.org |

| Functional Molecule Synthesis | Act as a building block for creating complex molecules with specific optical or electronic properties. |

| Cross-linking Agent | The reactive carbonyl group could be utilized in cross-linking reactions to enhance the mechanical properties of polymers. |

Advancement of Sustainable Chemical Processes Utilizing this compound

The principles of green chemistry are increasingly influencing the design of chemical syntheses, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. nih.gov Future research on this compound is expected to align with these principles, leading to the development of more sustainable manufacturing processes. mdpi.com

A key area of focus will be the development of catalytic routes that utilize renewable feedstocks and operate under milder conditions. mdpi.com For instance, the conversion of biomass-derived platform molecules into α-keto esters represents a promising green alternative to traditional synthetic methods. mdpi.comdntb.gov.ua Electrochemical synthesis is another emerging sustainable approach that offers operational simplicity and environmental compatibility. mdpi.com

The assessment of the "greenness" of chemical processes is facilitated by various metrics, such as atom economy, E-Factor, and Process Mass Intensity (PMI). nih.govresearchgate.netmdpi.comresearchgate.net Future research will likely involve the application of these metrics to evaluate and optimize the synthesis of this compound, aiming to improve reaction mass efficiency and reduce the environmental footprint. nih.gov The use of safer, less toxic solvents and the reduction of auxiliary substances will be crucial in this endeavor. nih.gov

Table 3: Green Chemistry Metrics for Evaluating this compound Synthesis

| Metric | Description | Goal for Sustainable Processes |

|---|---|---|

| Atom Economy (AE) | The measure of the amount of starting materials that become incorporated into the final product. researchgate.net | Maximize AE |

| E-Factor | The ratio of the mass of waste to the mass of the desired product. | Minimize E-Factor |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. acsgcipr.org | Minimize PMI |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. nih.gov | Maximize RME |

Exploration of New Catalytic Systems and Methodologies for its Transformation

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound and other α-keto esters. nih.govacs.org Future research will likely focus on creating more efficient, selective, and sustainable catalysts for its transformation into high-value chemical products.

Transition-metal catalysis has been instrumental in the functionalization of α-keto esters, and ongoing research is exploring the use of a wider range of metals and ligands to achieve novel reactivity. nih.gov For example, nickel-catalyzed amidation of β-keto esters has been developed, and similar strategies could be applied to this compound. nih.gov Phase-transfer catalysis offers a metal-free alternative for reactions such as asymmetric α-alkylation. rsc.org

Biocatalysis is another promising frontier, with enzymes offering high selectivity and the ability to operate under mild conditions. abap.co.in The use of whole-cell biocatalysts for the reduction of α-keto esters to optically enriched α-hydroxy esters has been demonstrated and could be a valuable tool for the stereoselective transformation of this compound. abap.co.in

Furthermore, the development of photocatalytic methods, which utilize visible light to drive chemical reactions, aligns with the principles of green chemistry and offers new avenues for the functionalization of α-keto esters. organic-chemistry.org The combination of different catalytic strategies, such as dual-catalysis systems, may also lead to the discovery of unprecedented transformations. nih.gov

Table 4: Emerging Catalytic Strategies for this compound

| Catalytic System | Potential Transformation of this compound | Advantages |

|---|---|---|

| Advanced Transition-Metal Catalysis | C-H activation, cross-coupling reactions, asymmetric transformations. acs.orgspringernature.com | High efficiency and selectivity. nih.gov |

| Biocatalysis | Enantioselective reduction to chiral α-hydroxy esters. abap.co.in | High stereoselectivity, mild reaction conditions. |

| Photocatalysis | Light-driven functionalization reactions. organic-chemistry.org | Sustainable energy source, novel reactivity. |

| Organocatalysis | Metal-free transformations, such as asymmetric alkylation. rsc.org | Avoids metal contamination, often milder conditions. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-ethylbenzoylformate, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via esterification of 2-ethylbenzoylformic acid with ethanol under acidic catalysis. Optimize reaction conditions (e.g., molar ratios, temperature, catalyst concentration) using fractional factorial design to identify critical parameters. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purification via recrystallization or column chromatography is recommended to isolate high-purity product (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine NMR (¹H and ¹³C) for structural elucidation, IR spectroscopy to confirm ester carbonyl stretching (~1740 cm⁻¹), and mass spectrometry (EI-MS) for molecular ion validation. Cross-reference experimental data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities. For quantitative purity assessment, use HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to controlled temperature (40°C, 60°C), humidity (75% RH), and light (ICH Q1B guidelines). Analyze degradation products using LC-MS and compare with forced degradation samples (acid/base hydrolysis, oxidation). Quantify stability via kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How should contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Perform variable-temperature NMR to detect conformational changes. Use 2D techniques (COSY, HSQC) to assign overlapping signals. Cross-validate with alternative methods like X-ray crystallography or compare with NIST reference spectra .

Q. What strategies mitigate batch-to-batch variability in synthetic yield for this compound?

- Methodological Answer : Implement statistical process control (SPC) by monitoring critical quality attributes (CQAs) such as reagent purity, reaction time, and mixing efficiency. Use design of experiments (DoE) to identify interactions between variables. For reproducibility, standardize purification protocols (e.g., solvent gradients in column chromatography) and validate with triplicate runs .

Q. How can in vitro biological activity assays for this compound be optimized to minimize false positives?

- Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity. Include negative controls (solvent-only) and reference compounds (e.g., known inhibitors). Validate results via dose-response curves (IC₅₀/EC₅₀) and statistical tests (ANOVA with post-hoc analysis). Address assay interference (e.g., compound autofluorescence) by adjusting detection wavelengths .

Q. What analytical approaches reconcile discrepancies between computational predictions and experimental solubility data?

- Methodological Answer : Compare Hansen solubility parameters (HSPs) from computational models (e.g., COSMO-RS) with experimental measurements (shake-flask method). Account for polymorphic forms via PXRD and DSC. Use molecular dynamics simulations to study solvent interactions. Publish negative results to refine predictive algorithms .

Data Analysis and Reporting

Q. How should researchers address outliers in kinetic studies of this compound’s reactivity?

- Methodological Answer : Apply Grubbs’ test to statistically identify outliers. Investigate root causes (e.g., instrumentation drift, sample contamination) via method validation. Report outliers transparently and analyze datasets with/without them to assess impact. Use robust regression models (e.g., Theil-Sen) for skewed distributions .

Q. What ethical guidelines apply when reporting negative or inconclusive results in studies involving this compound?

- Methodological Answer : Follow COPE (Committee on Publication Ethics) guidelines. Disclose all experimental conditions (e.g., failed synthetic routes, inactive biological assays) to prevent publication bias. Use supplemental materials for raw data and emphasize methodological rigor over hypothesis confirmation .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.